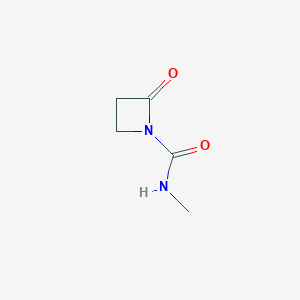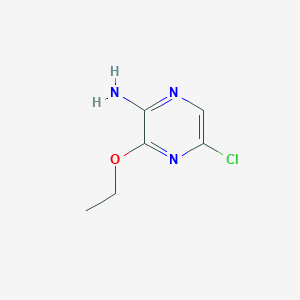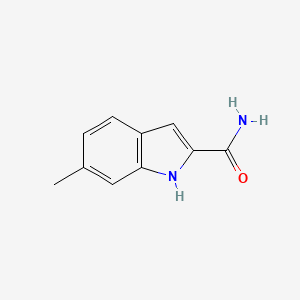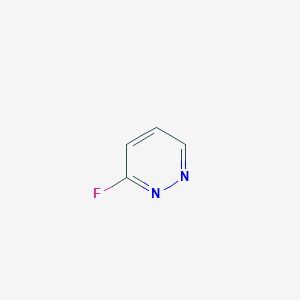
N-methyl-2-oxoazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxoazetidine-1-carboxamide: is a heterocyclic organic compound featuring a four-membered azetidine ring with a carboxamide group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidation of Carboxylic Acids: One common method for preparing N-methyl-2-oxoazetidine-1-carboxamide involves the amidation of azetidine-2-carboxylic acid with methylamine.
Cyclization Reactions: Another approach involves the cyclization of N-methyl-2-aminobutyric acid derivatives under acidic or basic conditions to form the azetidine ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-2-oxoazetidine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: N-methyl-2-hydroxyazetidine-1-carboxamide
Substitution: Substituted azetidine derivatives
Applications De Recherche Scientifique
Chemistry: N-methyl-2-oxoazetidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure makes it valuable for studying ring strain and reactivity .
Biology: In biological research, this compound is investigated for its potential as a scaffold for designing enzyme inhibitors and other bioactive molecules. Its ability to mimic certain natural amino acids makes it useful in protein engineering studies .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Their ability to interact with specific biological targets is of significant interest .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers with unique properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability .
Mécanisme D'action
The mechanism of action of N-methyl-2-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: A structurally related compound with a similar ring structure but lacking the methyl and oxo groups.
N-methyl-2-aminobutyric acid: A precursor in the synthesis of N-methyl-2-oxoazetidine-1-carboxamide.
Uniqueness: this compound is unique due to its combination of a four-membered ring, a carboxamide group, and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
N-methyl-2-oxoazetidine-1-carboxamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9) |
Clé InChI |
BJNYXIQLRHIDRE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)

![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)
